2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, which is a common motif in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been used as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Mode of Action
It’s worth noting that similar compounds have shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . These compounds increase dramatically under cellular damage, affecting different cellular components negatively .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied, and they have shown significant inhibitory activity .
Result of Action
Similar compounds have shown to significantly inhibit the growth of examined cell lines . They have also been associated with the reduction of acetylcholinesterase (AchE) activity, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
Similar compounds have shown to have tunable photophysical properties, which could potentially be influenced by environmental factors .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity.
Uniqueness
2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol stands out due to its unique combination of a pyrazolo[1,5-a]pyrimidine core and a piperazine ring, which imparts distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-5-4-6-18(13-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-9-7-24(8-10-25)11-12-27/h4-6,13-14,27H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQTDNBEOJBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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